
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)- is a complex organic compound that belongs to the thiazinoquinoxaline family. This compound is characterized by its unique structure, which includes a thiazine ring fused to a quinoxaline moiety, with an amino group substituted by a 2-methoxyphenyl group. This structural configuration imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-aminobenzonitrile with a thioamide derivative, followed by cyclization in the presence of a suitable catalyst to form the thiazinoquinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce thiazine derivatives with altered functional groups. Substitution reactions can result in a wide range of derivatives with different substituents replacing the 2-methoxyphenyl group .
Aplicaciones Científicas De Investigación
4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
- **4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-ethylphenyl)amino)-
- **4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((3-chlorophenyl)amino)-
- **4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)-
Uniqueness
Compared to these similar compounds, 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2-methoxyphenyl)amino)- is unique due to the presence of the 2-methoxyphenyl group.
Propiedades
Número CAS |
154371-14-9 |
|---|---|
Fórmula molecular |
C17H12N4O2S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-(2-methoxyanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one |
InChI |
InChI=1S/C17H12N4O2S/c1-23-13-9-5-4-8-12(13)20-17-21-15(22)14-16(24-17)19-11-7-3-2-6-10(11)18-14/h2-9H,1H3,(H,20,21,22) |
Clave InChI |
NZOVQSQYMQRSRI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


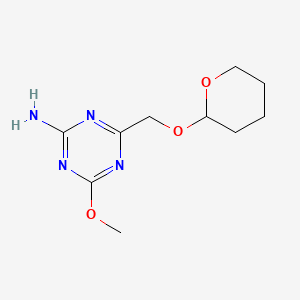
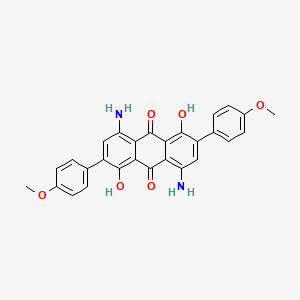
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
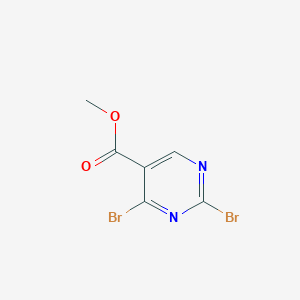
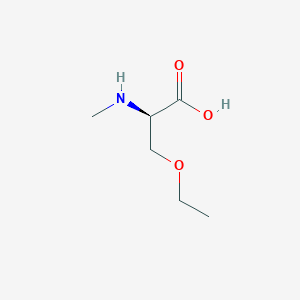
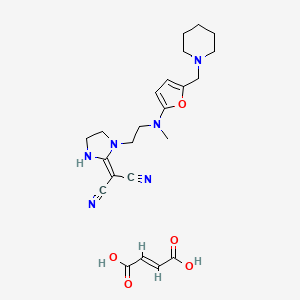
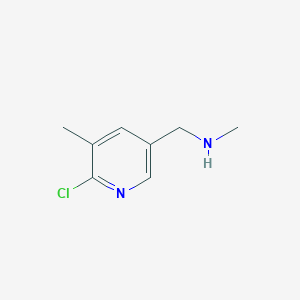

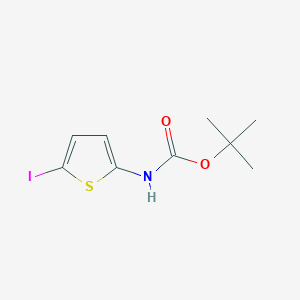
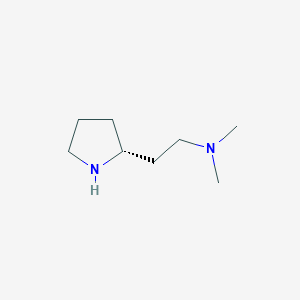
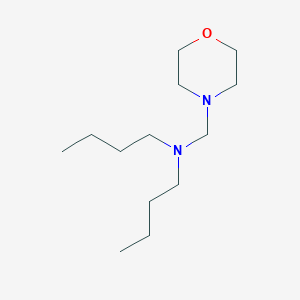
![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)

